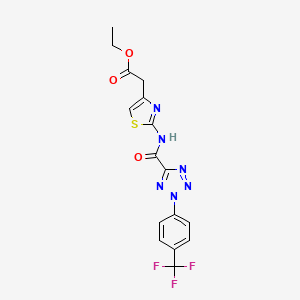

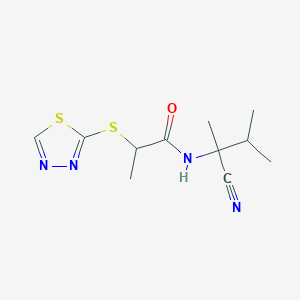

ethyl 2-(2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate is a chemical compound with the molecular weight of 315.31 . It is a specialty product used in proteomics research .

Molecular Structure Analysis

This compound belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Ethyl 2-(2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)thiazol-4-yl)acetate has been a subject of various synthetic and structural studies due to its potential in creating complex molecules and derivatives. For instance, the synthesis of thiazole-5-carboxylate esters through the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate demonstrates the compound's utility in creating thiazole derivatives under specific conditions, with moderate yields observed (Fong et al., 2004). Additionally, the crystal structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate highlights the compound's non-planar molecular structure, stabilized by intra- and inter-molecular hydrogen bonds, providing insights into its potential for further chemical modifications (DyaveGowda et al., 2002).

Diverse Heterocyclic Synthesis

Research has demonstrated the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, as a precursor for synthesizing a wide range of trifluoromethyl heterocycles. This includes the creation of oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines, showcasing the compound's role in diversifying heterocyclic synthesis through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

Molecular Docking and Glucosidase Inhibition

The compound and its derivatives have also been investigated for their biological activities. For example, molecular docking and glucosidase inhibition studies of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates revealed significant inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests potential applications in the development of treatments for diseases related to enzyme dysfunction (Babar et al., 2017).

Synthetic Pathways and Derivatives

The diverse synthetic pathways involving this compound and its analogs facilitate the creation of various biologically active molecules. This includes the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives, which are achieved through reactions with substituted benzaldehydes, leading to compounds with potential pharmacological applications (Tverdokhlebov et al., 2005).

Zukünftige Richtungen

Thiazoles have been the subject of extensive research due to their diverse biological activities. Future research may focus on the design and development of new thiazole derivatives, as well as the exploration of their potential applications in various fields such as medicine and proteomics research .

Wirkmechanismus

Thiazoles

are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . Thiazoles are found in many potent biologically active compounds and have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Tetrazoles

are a class of organic compounds that contain a five-membered aromatic ring with four nitrogen atoms. They are used in various fields such as medicinal chemistry, agriculture, and material sciences due to their rich nitrogen content and stability.

The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to improve the metabolic stability and bioavailability of drug molecules .

Eigenschaften

IUPAC Name |

ethyl 2-[2-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N6O3S/c1-2-28-12(26)7-10-8-29-15(20-10)21-14(27)13-22-24-25(23-13)11-5-3-9(4-6-11)16(17,18)19/h3-6,8H,2,7H2,1H3,(H,20,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNCGHHSKQTCBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2723919.png)

amino]thiophene-2-carboxamide](/img/structure/B2723920.png)

![N-(3-isopropoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2723924.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2723934.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2723935.png)

![3-({4-[(4-Methylpiperidin-1-yl)carbonyl]phenoxy}methyl)-1-(2-thienylacetyl)piperidine](/img/structure/B2723937.png)

![1-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2723942.png)